- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056

Cas no 92623-83-1 (Pravadoline)

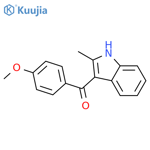

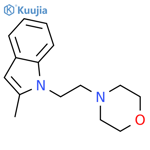

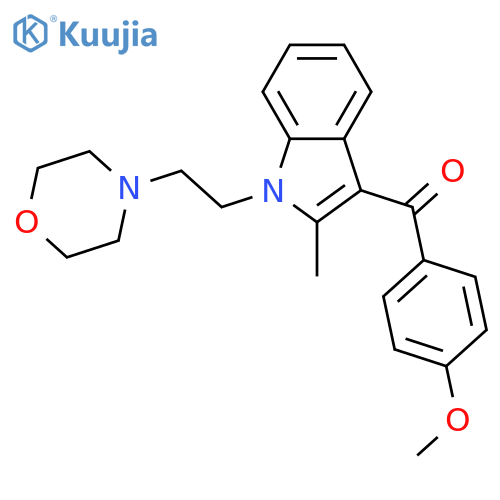

Pravadoline structure

商品名:Pravadoline

Pravadoline 化学的及び物理的性質

名前と識別子

-

- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone

- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

- Pravadoline

- PRAVADOLINE (WIN48098)

- WIN 48098

- P3JW662TWA

- DSSTox_RID_81361

- DSSTox_CID_26127

- DSSTox_GSID_46127

- Pravadoline, Pravadoline Maleate

- Pravadolina

- Pravadolinum

- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- SMR001550504

- Pravadoline [INN]

- Pravadolinum [INN-Latin]

- Pravadolina [INN-Spanish]

- MLS004774040

- MLS006010335

- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)

- NCGC00160396-04

- BRD-K46209126-001-01-5

- HMS2089L05

- BDBM50008029

- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-

- DS-1893

- 92623-83-1

- NCGC00160396-03

- CCG-208742

- NCGC00160396-02

- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone

- Tox21_111785_1

- SCHEMBL488940

- AB01275459-01

- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- Pravadoline (WIN 48,098)

- DTXSID2046127

- Pravadoline, (WIN 48,098)

- Tox21_111785

- UNII-P3JW662TWA

- DTXCID0026127

- CAS-92623-83-1

- NS00009981

- Q7238828

- MEUQWHZOUDZXHH-UHFFFAOYSA-N

- CHEMBL13178

- NCGC00160396-01

- BCP21160

- Pravadoline(WIN 48,098)?

- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole

- SR-05000001465-1

- AKOS000278689

- SR-05000001465

- BRD-K46209126-001-06-4

- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone

- Pravadoline(WIN 48,098)

- Win-48098

-

- MDL: MFCD00864378

- インチ: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

- InChIKey: MEUQWHZOUDZXHH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 378.19400

- どういたいしつりょう: 378.194343

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 43.7

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 553.1±50.0 °C at 760 mmHg

- フラッシュポイント: 288.3±30.1 °C

- 屈折率: 1.603

- PSA: 43.70000

- LogP: 3.45940

- じょうきあつ: 0.0±1.5 mmHg at 25°C

Pravadoline セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Pravadoline 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pravadoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |

Pravadoline |

92623-83-1 | 98% | 10mg |

¥1481.00 | 2022-04-26 | |

| Key Organics Ltd | DS-1893-10MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | DS-1893-50MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 50mg |

£102.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D641458-1g |

Pravadoline |

92623-83-1 | 97% | 1g |

$450 | 2024-06-05 | |

| DC Chemicals | DC8887-100 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 100mg |

$200.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | 50mg |

¥268.0 | 2021-09-08 | ||

| DC Chemicals | DC8887-250 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 250mg |

$400.0 | 2022-02-28 | |

| Axon Medchem | 1523-50 mg |

Pravadoline |

92623-83-1 | 99% | 50mg |

€210.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200369A-25 mg |

Pravadoline, |

92623-83-1 | 98% | 25mg |

¥1,888.00 | 2023-07-11 | |

| Key Organics Ltd | DS-1893-100mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 100mg |

£146.00 | 2023-09-08 |

Pravadoline 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

リファレンス

- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C

1.2 rt

1.3 Reagents: Water

1.2 rt

1.3 Reagents: Water

リファレンス

- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

リファレンス

- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide

リファレンス

- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated

リファレンス

- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862

合成方法 11

はんのうじょうけん

リファレンス

- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393

合成方法 13

はんのうじょうけん

リファレンス

- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate

リファレンス

- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene

1.2 -

1.2 -

リファレンス

- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

リファレンス

- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

リファレンス

- Synthesis of metal-free 3-acylindole compound, China, , ,

合成方法 19

はんのうじょうけん

リファレンス

- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C

リファレンス

- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,

Pravadoline Raw materials

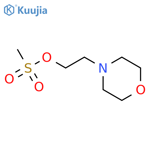

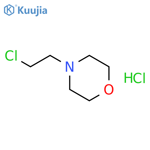

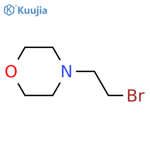

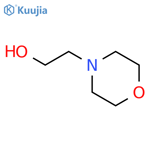

- 4-(2-Bromoethyl)morpholine

- N-(2-Hydroxyethyl)morpholine

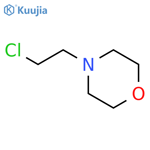

- 4-(2-Chloroethyl)morpholine

- 4-(2-Chloroethyl)morpholine hydrochloride

- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-

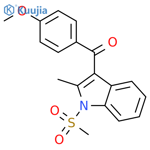

- 2-Methyl-3-(4'-methoxybenzoyl)indole

- 4-(2-methanesulfonyloxyethyl)morpholine

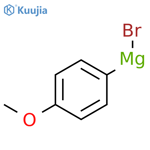

- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)

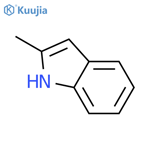

- 2-Methylindole

- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-

Pravadoline Preparation Products

Pravadoline 関連文献

-

Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879

-

2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383

-

Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205

-

Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039

92623-83-1 (Pravadoline) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

atkchemica

(CAS:92623-83-1)Pravadoline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:92623-83-1)Pravadoline

清らかである:99%/99%/99%/99%/99%/99%/99%

はかる:1mg/5mg/10mg/25mg/50mg/100mg/500mg

価格 ($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0